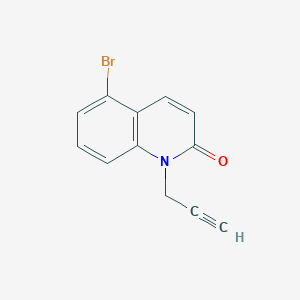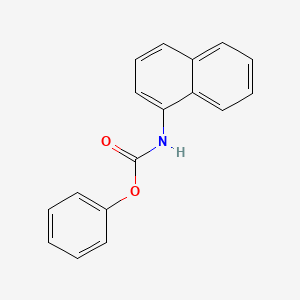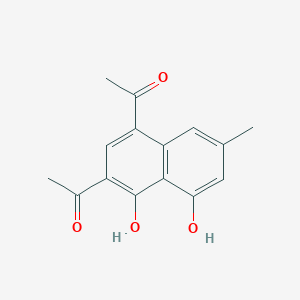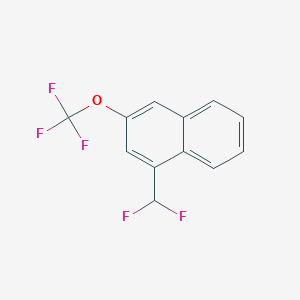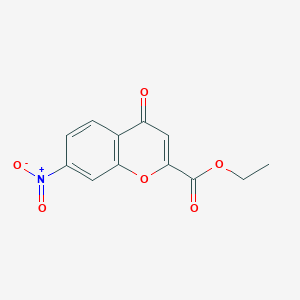![molecular formula C16H20N2O B11857185 5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol CAS No. 116415-31-7](/img/structure/B11857185.png)
5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol is a chemical compound with the molecular formula C16H20N2O It is a derivative of naphthalene, featuring an amino group at the 5-position and a piperidin-1-ylmethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized to introduce the amino and piperidin-1-ylmethyl groups.
Reaction Conditions: Common reagents used in the synthesis include ligroine, dichloromethane, and trifluoroacetic acid. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The amino and piperidin-1-ylmethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.
Scientific Research Applications
5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)ethan-1-ol: Another piperidine derivative with similar structural features.
Naphthalene Derivatives: Compounds with similar naphthalene backbones but different functional groups.
Uniqueness
5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol is unique due to the presence of both an amino group and a piperidin-1-ylmethyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
116415-31-7 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
5-amino-2-(piperidin-1-ylmethyl)naphthalen-1-ol |
InChI |
InChI=1S/C16H20N2O/c17-15-6-4-5-14-13(15)8-7-12(16(14)19)11-18-9-2-1-3-10-18/h4-8,19H,1-3,9-11,17H2 |
InChI Key |
QTDSHQQOQHTSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=C(C=C2)C(=CC=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


